cis-Ranitidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ranitidine involves complex chemical reactions that produce its active form. Ranitidine hydrochloride (RAN-HCl) is formed through the reaction of ranitidine base (RAN-B) with hydrochloric acid. The synthesis process is influenced by the choice of solvents and reagents, which can affect the yield and purity of the final product. The molecular structure of RAN-HCl, characterized by the nitroethenediamine moiety, is crucial for its biological activity (Mirmehrabi, Rohani, Murthy, & Radatus, 2004).

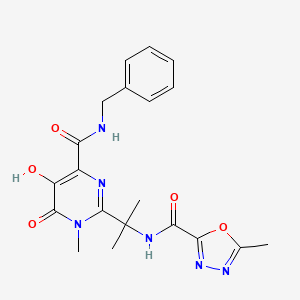

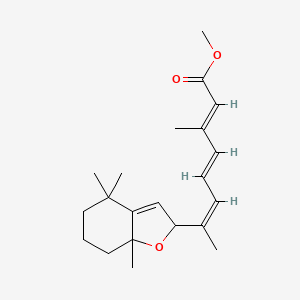

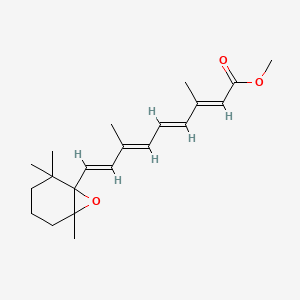

Molecular Structure Analysis

Ranitidine's molecular structure is characterized by the presence of a nitroethenediamine system, with the nitro and methylamino groups trans across the side chain C=C double bond, while the ethylamino and nitro groups are cis. This configuration is essential for its activity as an H2-receptor antagonist. The Cl(-) ions in the crystal structure of RAN-HCl play a crucial role in linking the individual molecules through hydrogen bonds, contributing to the stability and physical properties of the compound (Hempel, Camerman, Mastropaolo, & Camerman, 2000).

Chemical Reactions and Properties

Ranitidine undergoes various chemical reactions that can affect its stability and efficacy. For instance, its degradation under certain conditions, such as the presence of strong oxidizing agents, can lead to the formation of N-nitrosodimethylamine (NDMA), a potential carcinogen. The study of these reactions is crucial for understanding ranitidine's behavior in pharmaceutical formulations and during metabolic processing in the body (Roux, Gallard, Croué, Papot, & Deborde, 2012).

Physical Properties Analysis

The physical properties of ranitidine, such as its solubility, melting point, and crystal structure, are influenced by its polymorphic forms. These forms can exhibit different physical properties, affecting the drug's bioavailability, stability, and manufacturing process. The detailed characterization of these polymorphs provides insights into the optimal conditions for ranitidine's storage and formulation (Novoa de Armas, Peeters, Blaton, van Gyseghem, Martens, Van Haele, & Van den Mooter, 2009).

Chemical Properties Analysis

The chemical properties of ranitidine, including its reactivity with other substances and its stability under different conditions, are crucial for its pharmacological efficacy. Studies on the interaction of ranitidine with other drugs and its behavior during pharmaceutical processes can help optimize its use in therapy and minimize potential drug-drug interactions (Meyer, Seitz, Brockmöller, & Tzvetkov, 2017).

Applications De Recherche Scientifique

Contact Allergy to Cistoran in Ranitidine Synthesis

A study highlighted allergic contact dermatitis from cistoran, an intermediate in the synthesis of ranitidine, and ranitidine itself. This finding is important for understanding the allergenic potential of compounds related to ranitidine synthesis (Valsecchi, Rohrich, & Cainelli, 1989).

Ranitidine's Potential Carcinogenic Impact

Ranitidine has been associated with an increased risk of bladder cancer, as revealed in a nested case-control study. This highlights a critical area of concern regarding the long-term use of ranitidine (Cardwell, McDowell, Hughes, Hicks, & Murchie, 2021).

Pharmacodynamic Interactions

The pharmacodynamic interaction between ranitidine and cisapride on the isolated rabbit intestine was examined, showing that cisapride can modify the contractile responses to ranitidine. This indicates a potential for varied effects on intestinal motility when these drugs are co-administered (Koutsoviti-Papadopoulou, Nikolaidis, Batzias, & Kounenis, 2001).

Potential for NDMA Formation

A study on the oral intake of ranitidine showed a significant increase in urinary excretion of N-nitrosodimethylamine (NDMA), a known carcinogen. This raises concerns about the risk associated with chronic consumption of ranitidine (Zeng & Mitch, 2016).

Effect of Genetic Polymorphisms

Research on the effects of genetic polymorphisms on the OCT1 and OCT2-mediated uptake of ranitidine highlighted that common genetic polymorphisms in OCT1 can strongly affect ranitidine uptake. This has implications for ranitidine's effectiveness and potential drug-drug interactions (Meyer, Seitz, Brockmöller, & Tzvetkov, 2017).

Transdermal Iontophoresis

The study on transdermal iontophoresis of ranitidine aimed to examine its delivery in children, suggesting the feasibility of achieving therapeutic pediatric doses through this method. This presents an innovative approach for ranitidine administration in pediatric care (Djabri, Guy, & Delgado-Charro, 2012).

Safety And Hazards

Orientations Futures

Research led by Seng Chan You, MD, at the Yonsei University College of Medicine, Korea, has investigated the risk of cancer associated with the use of the drug Ranitidine compared to other histamine-2 receptor antagonists (H2RAs) using a large-scale cohort study across multiple countries . Despite contamination with a probable human carcinogen N-nitrosodimethylamine (NDMA) found in Ranitidine, there was no statistically significant evidence that exposure to the drug was associated with an increased risk of cancer .

Propriétés

Numéro CAS |

667463-27-6 |

|---|---|

Nom du produit |

cis-Ranitidine |

Formule moléculaire |

C₁₃H₂₂N₄O₃S |

Poids moléculaire |

314.4 |

Synonymes |

cis-N-[2-[[[-5-[(Dimethylamino)methyl)]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine Hydrochloride; cis-AH 19065; cis-Azantac; cis-Melfax; cis-Raniben; cis-Ranidil; cis-Raniplex; cis-Zantac; cis-Zintac |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.